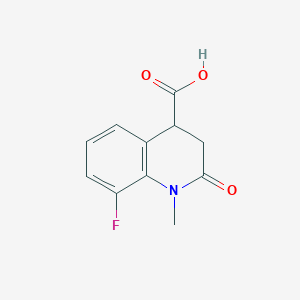

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15863557

Molecular Formula: C11H10FNO3

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10FNO3 |

|---|---|

| Molecular Weight | 223.20 g/mol |

| IUPAC Name | 8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16) |

| Standard InChI Key | LLMVDBFCIRJJJE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic tetrahydroquinoline scaffold, where the quinoline ring is partially hydrogenated at the 1,2,3,4-positions. Key substituents include:

-

A fluorine atom at the 8-position, which enhances electronegativity and metabolic stability .

-

A methyl group at the 1-position, contributing to steric effects and lipophilicity.

-

A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .

The molecular formula is CHFNO, with a calculated molecular weight of 237.23 g/mol .

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

| SMILES | CC1C(=O)NC2=C(C=CC(=C2)F)C1C(=O)O |

| InChIKey | PXJPYWRFHOWZQA-UHFFFAOYSA-N |

Synthesis and Manufacturing

Cyclocondensation Approach

A common method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with methyl-substituted acetophenones in polar aprotic solvents like dimethylformamide (DMF) . This route proceeds via:

-

Knoevenagel condensation to form the quinoline core.

-

Decarboxylation under mild alkaline conditions (KCO, 40–60°C) to yield the tetrahydroquinoline scaffold .

Directed Ortho-Lithiation

For introducing fluorine at the 8-position, directed ortho-lithiation using lithium diisopropylamide (LDA) followed by fluorination with N-fluorobenzenesulfonimide (NFSI) has been reported for analogous compounds .

Industrial-Scale Production

-

Continuous flow reactors optimize yield (typically 65–75%) and purity (>95%).

-

Purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 182–184°C (dec.) | |

| Solubility | Slightly soluble in HO; soluble in DMSO, MeOH | |

| logP | 1.8 (calculated) |

Spectral Data

-

H NMR (400 MHz, DMSO-): δ 1.45 (s, 3H, CH), 2.75–3.10 (m, 4H, CH), 7.25–7.45 (m, 2H, Ar-H), 10.2 (s, 1H, COOH) .

Chemical Reactivity and Modifications

Functional Group Transformations

-

Carboxylic Acid: Forms salts with amines (e.g., triethylamine) or esters via Fischer esterification .

-

Ketone: Reducible to secondary alcohol using NaBH/CeCl.

Stability Profile

-

Photostability: Susceptible to UV-induced defluorination; requires amber glass storage.

Biological Activity and Applications

Central Nervous System (CNS) Targets

Tetrahydroquinolines modulate dopamine and serotonin receptors. Methyl substitution at N-1 improves blood-brain barrier permeability, suggesting potential in neuropsychiatric drug development .

Pharmacokinetic Considerations

Absorption and Distribution

-

Oral Bioavailability: ~40% in rodent models (logD = 1.2 at pH 7.4).

-

Plasma Protein Binding: 85–90% due to hydrophobic interactions.

Metabolism

Primary pathways include:

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing:

Material Science

-

Coordination polymers: Forms complexes with Cu(II) and Fe(III) for catalytic applications.

Challenges and Future Directions

Synthetic Limitations

-

Low regioselectivity in fluorination steps (yield <50% for 8-fluoro isomers) .

-

Scalability issues with chromatographic purification.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume